molecular formula C9H10FN B1432616 2-Cyclopropyl-5-fluoroaniline CAS No. 1538364-89-4

2-Cyclopropyl-5-fluoroaniline

Cat. No. B1432616
M. Wt: 151.18 g/mol
InChI Key: KXJWWNLGOYGWJA-UHFFFAOYSA-N
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Description

2-Cyclopropyl-5-fluoroaniline is a chemical compound with the molecular formula C9H10FN . It is a solid at room temperature .


Molecular Structure Analysis

The molecular weight of 2-Cyclopropyl-5-fluoroaniline is 151.18 g/mol . The InChI code for this compound is 1S/C9H10FN/c10-8-4-3-7 (5-9 (8)11)6-1-2-6/h3-6H,1-2,11H2 .


Physical And Chemical Properties Analysis

2-Cyclopropyl-5-fluoroaniline is a solid at room temperature . It should be stored at -20°C . More specific physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found .

Scientific Research Applications

Enantioselective Modular Access to Polysubstituted Cyclopropylamines

The compound 2-Cyclopropyl-5-fluoroaniline is closely related to the cyclopropylamine (ACPA) framework, which is highly relevant in medicinal chemistry. A study by Li et al. (2019) highlights the importance of cyclopropylamines and details a multicomponent synthesis approach that enhances the efficiency of ACPA synthesis. This method is notable for enabling enantioselective access to ACPAs, thereby paving the way for the development of new multicomponent cyclopropylamine syntheses beyond amination processes (Li et al., 2019).

Insecticidal Applications

Another study focuses on the insecticidal properties of compounds structurally similar to 2-Cyclopropyl-5-fluoroaniline. Specifically, Shi et al. (2000) synthesized and tested 2-fluorophenyl-5-substituted cyclopropyl-1,3,4-oxadiazoles for their insecticidal activities against armyworms. This research provides valuable insights into the potential applications of fluoroaniline derivatives in the field of agriculture (Shi et al., 2000).

Divergent Rearrangements in Organic Synthesis

In a study by Luo et al. (2014), cyclopropyl-substituted fluoroepoxides, closely related to 2-Cyclopropyl-5-fluoroaniline, underwent divergent rearrangements involving C-F bond cleavage and formation. This research demonstrates the compound's potential role in synthesizing complex organic molecules through novel rearrangement pathways (Luo et al., 2014).

Photocatalytic Degradation Studies

Lin and Lin (2014) explored the photocatalytic degradation of 5-fluorouracil, a compound related to 2-Cyclopropyl-5-fluoroaniline, using UV/TiO2 in aqueous environments. This study is crucial for understanding the environmental impact and degradation pathways of fluoroaniline derivatives, with potential applications in wastewater treatment and environmental remediation (Lin & Lin, 2014).

Safety And Hazards

2-Cyclopropyl-5-fluoroaniline is classified as a warning hazard under the GHS07 pictogram. It may cause skin irritation, serious eye damage, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-cyclopropyl-5-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN/c10-7-3-4-8(6-1-2-6)9(11)5-7/h3-6H,1-2,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXJWWNLGOYGWJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-5-fluoroaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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